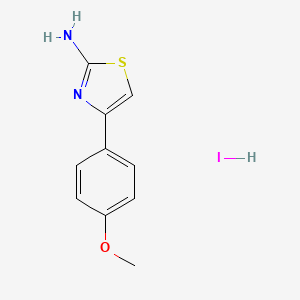

4-(4-Methoxyphenyl)thiazol-2-ylamin HI

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

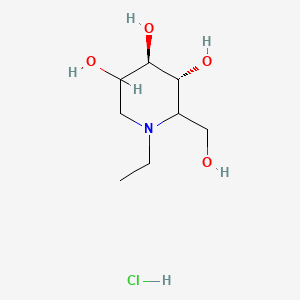

“4-(4-Methoxyphenyl) thiazol-2-ylamine HI” is a chemical compound with the molecular formula C10H10N2OS . It is used in proteomics research .

Synthesis Analysis

The synthesis of 4-(4-Methoxyphenyl) thiazol-2-ylamine HI and its derivatives has been described in several studies . The chemical structures of these compounds were confirmed by proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectrometry, and infrared .Molecular Structure Analysis

The molecular structure of 4-(4-Methoxyphenyl) thiazol-2-ylamine HI can be analyzed using various techniques. The molecular formula is C10H10N2OS, and it has an average mass of 206.264 Da and a monoisotopic mass of 206.051376 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Methoxyphenyl) thiazol-2-ylamine HI include a molecular formula of C10H10N2OS and a molecular weight of 206.26 .Wirkmechanismus

Target of Action

The primary target of 4-(4-Methoxyphenyl) thiazol-2-ylamine hydriodide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

4-(4-Methoxyphenyl) thiazol-2-ylamine hydriodide interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . The result is an increase in acetylcholine levels, which in turn enhances cholinergic transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels. This results in enhanced cholinergic transmission, which plays a crucial role in memory and cognition .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of AChE, leading to increased levels of acetylcholine . On a cellular level, this results in enhanced cholinergic transmission, which can have various effects depending on the specific cells and tissues involved. For example, in the brain, enhanced cholinergic transmission can improve memory and cognition .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-(4-Methoxyphenyl) thiazol-2-ylamine HI in lab experiments include its potent biological activity, high selectivity towards cancer cells and bacteria, and its ability to induce apoptosis. However, the limitations of using this compound include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity to normal cells.

Zukünftige Richtungen

There are several future directions for the research of 4-(4-Methoxyphenyl) thiazol-2-ylamine HI. One direction is the development of novel analogs of this compound with improved solubility and reduced toxicity. Another direction is the investigation of the potential use of this compound in combination with other chemotherapeutic agents to enhance its anticancer activity. Additionally, the evaluation of the pharmacokinetic properties of this compound in vivo is necessary to determine its suitability for clinical use.

Synthesemethoden

The synthesis of 4-(4-Methoxyphenyl) thiazol-2-ylamine HI involves the reaction of 2-aminothiazole with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, which results in the formation of the desired product. The synthetic method has been optimized to obtain high yields of the product with minimal side reactions.

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Thiazol-Derivate, einschließlich 4-(4-Methoxyphenyl)thiazol-2-ylamin HI, haben antioxidative Eigenschaften gezeigt . Zum Beispiel wurde eine Reihe von 2, 4-Dichlorthiazolylthiazolidin-2,4-dion- und 4-Chlor-2-benzylsulfanylthiazolylthiazolidin-2,4-dion-Derivaten synthetisiert und auf ihre antioxidativen Eigenschaften getestet .

Antibakterielle Aktivität

Thiazole sind bekannt für ihre antibakterielle Aktivität . Sulfathiazol, ein Thiazol-Derivat, wird als antimikrobielles Medikament verwendet .

Antiretrovirale Aktivität

Thiazole wurden bei der Entwicklung von antiretroviralen Medikamenten eingesetzt . Ritonavir, ein antiretrovirales Medikament, enthält eine Thiazol-Einheit .

Antifungal Aktivität

Thiazole sind auch bekannt für ihre antifungalen Eigenschaften . Abafungin, ein Antimykotikum, ist ein Thiazol-Derivat .

Antitumoraktivität

Thiazole wurden als Antikrebsmittel nachgewiesen . Tiazofurin, ein Medikament zur Krebsbehandlung, ist ein Thiazol-Derivat

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS.HI/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9;/h2-6H,1H3,(H2,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAVTBFBOAQANW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)N.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655053 |

Source

|

| Record name | 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114196-86-0 |

Source

|

| Record name | 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2(1H)-Pyridinone,6-[(1-methylbutyl)thio]-(9CI)](/img/no-structure.png)

![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate](/img/structure/B569192.png)

![1H,3H-Azeto[1',2':1,5]pyrrolo[3,4-c][1,2]oxazole](/img/structure/B569203.png)